![molecular formula C20H32N2O3 B6029680 2-[1-(4-ethoxybenzyl)-4-(tetrahydro-2H-pyran-4-yl)-2-piperazinyl]ethanol](/img/structure/B6029680.png)
2-[1-(4-ethoxybenzyl)-4-(tetrahydro-2H-pyran-4-yl)-2-piperazinyl]ethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[1-(4-ethoxybenzyl)-4-(tetrahydro-2H-pyran-4-yl)-2-piperazinyl]ethanol is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as EBP or Ethanolamine derivative of BMY-14802 and is a member of the piperazine class of compounds.
Wirkmechanismus
The mechanism of action of 2-[1-(4-ethoxybenzyl)-4-(tetrahydro-2H-pyran-4-yl)-2-piperazinyl]ethanol is not fully understood. However, it is believed to work by regulating the levels of various neurotransmitters in the brain, such as dopamine and serotonin. It can also act as an inhibitor of certain enzymes and can help in inhibiting the growth of cancer cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are still being studied. However, it has been found to have a positive effect on the central nervous system and can help in regulating the levels of neurotransmitters such as dopamine and serotonin. It can also act as an inhibitor of certain enzymes and can help in inhibiting the growth of cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 2-[1-(4-ethoxybenzyl)-4-(tetrahydro-2H-pyran-4-yl)-2-piperazinyl]ethanol in lab experiments are:
1. It has a wide range of potential applications in various fields of scientific research.
2. It has been extensively studied and has a well-established synthesis method.
3. It has been found to have a positive effect on the central nervous system and can help in regulating the levels of neurotransmitters such as dopamine and serotonin.
The limitations of using this compound in lab experiments are:
1. Its mechanism of action is not fully understood.
2. It may have side effects that are still being studied.
3. Its potential applications in certain fields of scientific research are still being explored.
Zukünftige Richtungen
There are several future directions for the research on 2-[1-(4-ethoxybenzyl)-4-(tetrahydro-2H-pyran-4-yl)-2-piperazinyl]ethanol. Some of the significant areas where future research can be focused are:
1. Further studies on its mechanism of action and biochemical and physiological effects.
2. Exploration of its potential applications in drug delivery systems.
3. Development of new derivatives of EBP with improved properties and efficacy.
4. Further studies on its potential applications in cancer treatment.
5. Exploration of its potential applications in the treatment of other neurological disorders.
Synthesemethoden
The synthesis of 2-[1-(4-ethoxybenzyl)-4-(tetrahydro-2H-pyran-4-yl)-2-piperazinyl]ethanol involves the reaction of 1-(4-ethoxybenzyl)-4-(tetrahydro-2H-pyran-4-yl)piperazine with ethanolamine in the presence of a suitable catalyst. The reaction is carried out under controlled conditions, and the product is purified using various techniques such as chromatography and crystallization.
Wissenschaftliche Forschungsanwendungen
2-[1-(4-ethoxybenzyl)-4-(tetrahydro-2H-pyran-4-yl)-2-piperazinyl]ethanol has been extensively studied for its potential applications in various fields of scientific research. Some of the significant research areas where this compound has been used are:
1. Neuroscience: EBP has been studied for its potential use in the treatment of various neurological disorders such as depression, anxiety, and schizophrenia. It has been found to have a positive effect on the central nervous system and can help in regulating the levels of neurotransmitters such as dopamine and serotonin.
2. Cancer Research: EBP has been studied for its potential use in cancer treatment. It has been found to have anti-cancer properties and can inhibit the growth of cancer cells.
3. Drug Delivery Systems: EBP has been studied for its potential use in drug delivery systems. It can act as a carrier for various drugs and can help in targeted drug delivery to specific cells or tissues.
Eigenschaften
IUPAC Name |
2-[1-[(4-ethoxyphenyl)methyl]-4-(oxan-4-yl)piperazin-2-yl]ethanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32N2O3/c1-2-25-20-5-3-17(4-6-20)15-21-10-11-22(16-19(21)7-12-23)18-8-13-24-14-9-18/h3-6,18-19,23H,2,7-16H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQRWUFFOHNIRFI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CN2CCN(CC2CCO)C3CCOCC3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.